3-(Trifluoromethyl)pyridin-4-amine hydrochloride

Ion channel pharmacology Potassium channel blocker Structure-activity relationship

Researchers requiring a validated CNS-penetrant K⁺ channel blocker scaffold face supply inconsistency with generic aminopyridines. 3-(Trifluoromethyl)pyridin-4-amine hydrochloride (CAS 2727074-28-2) is the precisely substituted building block that uniquely combines moderate potency (IC₅₀ ~690 µM at pH 7.4), elevated logD (1.48), and near-physiological pKa (7.17) for passive BBB penetration. - Enables ¹¹C-labeled PET radioligand synthesis with >98% radiochemical purity and high molar activity (438 GBq/µmol). - Hydrochloride salt ensures consistent, weighable solid with improved shelf stability versus the free base. - In stock for immediate global shipping with full Certificate of Analysis.

Molecular Formula C6H6ClF3N2
Molecular Weight 198.57 g/mol
Cat. No. B13622705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyridin-4-amine hydrochloride
Molecular FormulaC6H6ClF3N2
Molecular Weight198.57 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N)C(F)(F)F.Cl
InChIInChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-3-11-2-1-5(4)10;/h1-3H,(H2,10,11);1H
InChIKeyRPFLUQAAPYAPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)pyridin-4-amine HCl: Physicochemical Profile


3-(Trifluoromethyl)pyridin-4-amine hydrochloride (CAS 2727074-28-2) is a halogenated 4-aminopyridine derivative in which a trifluoromethyl (-CF₃) group occupies the pyridine 3-position. The hydrochloride salt enhances aqueous solubility and handling relative to the free base, making it a preferred building block for medicinal chemistry and PET tracer development. The -CF₃ substituent profoundly alters the compound’s basicity (pKa ~7.2) and lipophilicity (logD ~1.5) compared with the parent 4-aminopyridine (pKa ~9.6, logD ~-1.5), shifting the ionization equilibrium at physiological pH and enabling passive blood-brain barrier penetration [1]. These properties have driven its use as a K⁺ channel blocker scaffold and as a precursor for ¹¹C-labeled PET radioligands targeting demyelinating diseases [1][2].

K⁺ channel blocker scaffold with moderate potency for electrophysiology research
CNS drug discovery: logD and pKa support passive blood-brain barrier diffusion
¹¹C-PET tracer precursor for demyelination imaging research

Isomer Specificity of 3-(Trifluoromethyl)pyridin-4-amine HCl


The position of the trifluoromethyl group on the pyridine ring is the primary determinant of both target potency and ADME properties. Moving the -CF₃ substituent from the 3- to the 2-position increases the IC₅₀ for K⁺ channel block by approximately 17-fold (690 µM vs 11,903 µM at pH 7.4) and reduces lipophilicity by >0.5 logD units, diminishing passive BBB permeability [1]. Other 3-position substituents (e.g., -F, -OCH₃) fail to reproduce the same combination of moderate potency, elevated logD, and near-physiological pKa that makes the 3-CF₃ analog uniquely suited for CNS applications [1]. Simply procuring “a trifluoromethyl-aminopyridine” without specifying the 3-position risks acquiring a compound with 60-fold lower activity. The hydrochloride salt form further provides a consistent, weighable solid with improved shelf stability compared with the free base, reducing variability in downstream synthetic or biological workflows.

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Positional isomers (e.g., 2-CF₃) may reduce K⁺ channel blocking potency by ~17-fold and lower brain penetration
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Alternative 3-substituents (F, OCH₃) may not reproduce the same logD, pKa, or brain uptake profile
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Free base form may differ in aqueous solubility and handling versus the consistent HCl salt

Comparative Evidence: 3-(Trifluoromethyl)pyridin-4-amine vs Analogs


K⁺ Channel Blocking Potency: 3-CF₃ vs 2-CF₃

In a head-to-head comparison using Shaker K⁺ channels expressed in Xenopus oocytes, 3-trifluoromethyl-4-aminopyridine (3CF34AP) blocked the channel with an IC₅₀ of 690 µM (95% CI: 633–747 µM) at pH 7.4 and 40 mV. In stark contrast, the 2-trifluoromethyl positional isomer (2CF34AP) exhibited an IC₅₀ of 11,903 µM (95% CI: 5,111–18,695 µM), representing a ~17-fold loss of potency [1]. This demonstrates that the 3-position is uniquely permissive for retaining functional K⁺ channel blockade when a -CF₃ group is introduced.

K⁺ Channel Blocking Potency
Head-to-head
3-CF₃ IC₅₀ 690 µM
17-fold more potent than 2-CF₃
Reported 3-position is critical for K⁺ channel block
Assay context: Shaker K⁺ channel in Xenopus oocytes at pH 7.4
Ion channel pharmacology Potassium channel blocker Structure-activity relationship

Lipophilicity and Brain Uptake: 3-CF₃ vs 2-CF₃

The octanol/water distribution coefficient (logD, pH 7.4) of 3CF34AP is 1.484 ± 0.009, compared with 0.906 ± 0.006 for 2CF34AP and -1.478 ± 0.014 for the parent 4-aminopyridine [1]. The >3 logD unit increase over 4AP places 3CF34AP firmly in the range favorable for passive BBB diffusion. PET imaging in a rhesus macaque confirmed this prediction: [¹¹C]3-CF₃-4AP showed rapid brain uptake (~6 SUV at 5 min) and washout (~2 SUV at 30 min), with homogeneous brain distribution [2]. The 2-CF₃ isomer, with a logD approximately 0.6 units lower, is expected to exhibit slower brain penetration; no comparable in vivo brain imaging data have been reported for the 2-isomer.

Lipophilicity and Brain Uptake
Cross-study
3-CF₃ logD 1.48
+0.58 logD over 2-CF₃; brain SUV ~6 at 5 min
Supports CNS penetration fit for the 3-isomer
PET model context: healthy rhesus macaque
Lipophilicity Blood-brain barrier CNS drug design

Basicity and Ionization: 3-CF₃ vs 4AP

The pKa of 3CF34AP is 7.17 ± 0.04, significantly lower than 4AP (9.58 ± 0.07) and 3-methoxy-4AP (9.18 ± 0.02), but comparable to 3-fluoro-4AP (7.65 ± 0.15) [1]. At pH 7.4, 3CF34AP exists as a mixture of protonated (active channel-blocking) and neutral (membrane-permeable) forms, whereas 4AP is >99% protonated and requires active transport for cellular entry. This differential protonation explains why 3CF34AP’s IC₅₀ is pH-dependent: potency decreases from 249 µM at pH 6.8 to 690 µM at pH 7.4 and 2,188 µM at pH 9.1, tracking the diminishing fraction of protonated species [1]. In contrast, 4AP’s potency increases at higher pH (IC₅₀ drops from 210 µM at pH 6.8 to 38 µM at pH 9.1), reflecting improved membrane permeability rather than protonation-driven binding.

Basicity and Ionization
Head-to-head
3-CF₃ pKa 7.17
ΔpKa -2.41 vs 4AP; opposite pH-IC₅₀ trend
Ionization equilibrium differs at physiological pH
Endpoint context: pH-dependent IC₅₀ must be reviewed
pKa Ionization state pH-dependent activity

Voltage-Dependent Block: 3-CF₃ vs 4AP

The IC₅₀ of 3CF34AP increases from 516 ± 51 µM at 0 mV to ~1,150 µM at +50 mV [1]. This voltage dependence confirms that the compound binds within the channel pore and that the block is more easily overcome at depolarized potentials. By comparison, 4AP’s IC₅₀ shifts from 155 ± 12 µM at 0 mV to ~350 µM at +50 mV, while 3-methoxy-4AP shifts from 329 ± 17 µM to ~992 µM. The fractional electrical distance (δ) traversed by 3CF34AP (0.46 ± 0.10) is comparable to 3F4AP (0.46 ± 0.10) and 4AP (data not shown), indicating a shared binding site. However, the shallower voltage dependence of 3CF34AP relative to 3MeO4AP (δ = 0.56 ± 0.02) suggests subtle differences in the binding pose that may be exploitable for isoform selectivity.

Voltage-Dependent Block
Head-to-head
δ 0.46 ± 0.10
Shared binding site but distinct voltage dependence from 3-MeO-4AP
Mechanism context: pore block, shallow voltage shift
Voltage-gated potassium channel Voltage dependence Channel block mechanism

Radiolabeling and Brain PET Imaging with 3-CF₃

[¹¹C]3-trifluoromethyl-4-aminopyridine was synthesized via [¹¹C]fluoroform with retention of high molar activity (438 GBq/µmol, 11.8 Ci/µmol at end of bombardment) and >98% radiochemical purity [1]. In a healthy rhesus macaque, the tracer exhibited rapid brain penetration (SUV ~6 at 5 min) and moderate metabolic stability (>40% parent remaining at 1 h post-injection). These parameters establish [¹¹C]3-CF₃-4AP as a viable PET radioligand for imaging demyelinating lesions, potentially serving as a carbon-11 alternative to [¹⁸F]3F4AP. While the 2-CF₃ isomer has also been radiolabeled with ¹¹C, no in vivo brain imaging results have been reported for [¹¹C]2-CF₃-4AP, leaving the 3-isomer as the only validated tracer of this chemotype for CNS PET applications [1].

Radiolabeling and Brain PET
Cross-study
Molar activity 438 GBq/µmol, RCP >98%
Only 3-CF₃ isomer validated for in vivo brain PET
Model context: rhesus macaque; 2-CF₃ lacks in vivo data
PET imaging Carbon-11 radiolabeling Demyelinating disease

Application Scenarios for 3-(Trifluoromethyl)pyridin-4-amine HCl


CNS K⁺ Channel Blocker Discovery

When designing K⁺ channel modulators for multiple sclerosis or other demyelinating diseases, 3-(trifluoromethyl)pyridin-4-amine hydrochloride provides a starting scaffold with empirically demonstrated brain penetration (SUV ~6 in non-human primate PET) and a logD of 1.48 that favors passive diffusion [1][2]. Its pKa of 7.17 means a significant neutral fraction exists at physiological pH, enabling transcellular BBB crossing without active transporters. The 2-CF₃ isomer, by contrast, has a logD 0.58 units lower and no reported in vivo brain imaging data, making it a suboptimal choice for CNS programs.

PET Tracer Development for Demyelination Imaging

The hydrochloride salt serves as the direct precursor or reference standard for [¹¹C]3-CF₃-4AP radiosynthesis. The published radiolabeling method achieves high molar activity (438 GBq/µmol) and radiochemical purity (>98%), enabling quantitative PET studies [2]. Procuring the 3-CF₃ isomer specifically—rather than the 2-CF₃ alternative—is essential because only the 3-isomer has been validated in vivo, showing homogeneous brain distribution and moderate metabolic stability suitable for ¹¹C imaging workflows.

pH-Dependent K⁺ Channel Electrophysiology

For patch-clamp or two-electrode voltage clamp experiments investigating pH-dependent channel block, 3CF34AP offers a unique profile: its potency increases at lower pH (IC₅₀ 249 µM at pH 6.8) and decreases at higher pH (IC₅₀ 2,188 µM at pH 9.1), the opposite trend of 4AP [1]. This inverted pH dependence can serve as an experimental tool to probe the role of drug protonation in channel block mechanisms. Substituting a generic 4-aminopyridine would yield the opposite pH-activity relationship, confounding data interpretation.

SAR Exploration at 4-Aminopyridine 3-Position

The 3-CF₃ substituent imparts a distinct combination of electron-withdrawing character and steric bulk. Compared with 3-F (pKa 7.65, logD 0.41) and 3-OCH₃ (pKa 9.18, logD -0.76) analogs, the 3-CF₃ group uniquely achieves high logD (1.48) while maintaining a pKa below 7.4, resulting in partial deprotonation at physiological pH [1]. This physicochemical signature cannot be replicated by other 3-substituents, making the compound a critical SAR probe for optimizing CNS drug properties within the 4-aminopyridine chemotype.

Application
Selection Property
Validation Focus
CNS K⁺ channel blocker discovery
Brain-penetrant chemotype with high logD and pKa
CNS permeability and target engagement in demyelination models
PET tracer development for demyelination imaging
Validated ¹¹C-radiolabeling precursor or reference standard
In vivo brain uptake, metabolic stability, and radiochemical purity
pH-dependent K⁺ channel electrophysiology
Inverted pH-activity relationship vs. 4-aminopyridine
pH-controlled channel block mechanism studies
SAR exploration at 4-aminopyridine 3-position
Distinct electron-withdrawing and steric bulk profile
LogD, pKa, and potency benchmarking against F, OCH₃ analogs

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